3-溴-2,5-二氟苯甲醛

描述

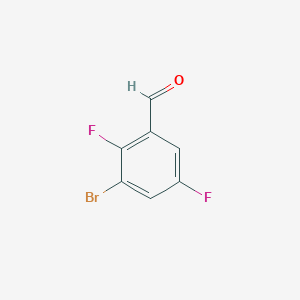

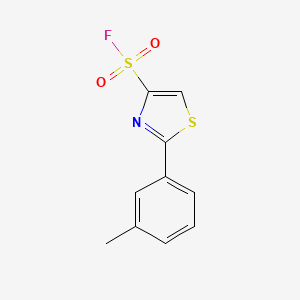

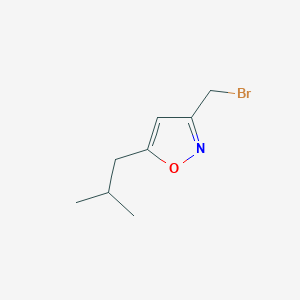

3-Bromo-2,5-difluorobenzaldehyde is a chemical compound with the molecular formula C7H3BrF2O . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 3-Bromo-2,5-difluorobenzaldehyde consists of a benzene ring substituted with bromo and difluoro groups, and an aldehyde group . The exact mass of the molecule is 219.933533 Da .Physical And Chemical Properties Analysis

3-Bromo-2,5-difluorobenzaldehyde has a molecular weight of 220.999 . It has a density of 1.8±0.1 g/cm3 . The boiling point is 228.6±35.0 °C at 760 mmHg . The flash point is 92.1±25.9 °C .科学研究应用

-

Pharmaceuticals : This compound can be used as an intermediate in the synthesis of various pharmaceutical drugs . The specific drugs and their uses would depend on the other compounds used in the synthesis.

-

Organic Synthesis : As a halogenated compound, 3-Bromo-2,5-difluorobenzaldehyde can be used in various organic synthesis reactions. For example, it could be used in coupling reactions to form carbon-carbon bonds .

-

Material Science : In material science, this compound could potentially be used in the synthesis of polymers or other materials. The specific properties of the resulting material would depend on the other compounds used in the synthesis .

-

Chemical Research : Researchers might use this compound to study its properties or to develop new synthesis methods .

-

Industrial Chemistry : In industrial settings, this compound could be used in the production of other chemicals or materials .

-

Education : This compound might be used in educational settings for teaching purposes, such as demonstrating certain types of chemical reactions .

-

Pharmaceuticals : This compound can be used as an intermediate in the synthesis of various pharmaceutical drugs . The specific drugs and their uses would depend on the other compounds used in the synthesis.

-

Organic Synthesis : As a halogenated compound, 3-Bromo-2,5-difluorobenzaldehyde can be used in various organic synthesis reactions. For example, it could be used in coupling reactions to form carbon-carbon bonds .

-

Material Science : In material science, this compound could potentially be used in the synthesis of polymers or other materials. The specific properties of the resulting material would depend on the other compounds used in the synthesis .

-

Chemical Research : Researchers might use this compound to study its properties or to develop new synthesis methods .

-

Industrial Chemistry : In industrial settings, this compound could be used in the production of other chemicals or materials .

-

Education : This compound might be used in educational settings for teaching purposes, such as demonstrating certain types of chemical reactions .

安全和危害

属性

IUPAC Name |

3-bromo-2,5-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O/c8-6-2-5(9)1-4(3-11)7(6)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCPYZKOMHPTLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,5-difluorobenzaldehyde | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-chlorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2370028.png)

![{2-[6-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoylamino]-thiazol-4-yl}-acetic acid ethyl ester](/img/structure/B2370035.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2370049.png)

![(3Z)-3-{[(2-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2370051.png)